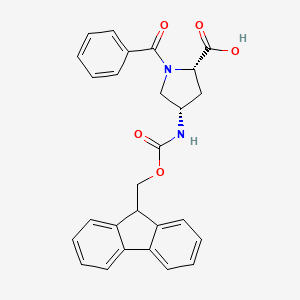

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative used in peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and benzoyl groups. The Fmoc group is then added to protect the amino group. The key steps in the synthesis include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Amino and Benzoyl Groups: This step often involves selective functionalization of the pyrrolidine ring.

Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

Substitution Reactions: The benzoyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Substituted Derivatives: Substitution reactions yield various modified derivatives.

Applications De Recherche Scientifique

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based therapeutics.

Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-phenylalanine and Fmoc-lysine.

Boc-Protected Amino Acids: Amino acids protected by tert-butyloxycarbonyl (Boc) groups.

Cbz-Protected Amino Acids: Amino acids protected by benzyloxycarbonyl (Cbz) groups.

Uniqueness

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzoyl group, which can influence the conformation and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with defined structural and functional properties.

Activité Biologique

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid (CAS No. 204321-85-7) is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. Its structure features a fluorene-derived protecting group (Fmoc), which is commonly used to protect amino groups during peptide synthesis. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H24N2O5

- Molecular Weight : 456.49 g/mol

- CAS Number : 204321-85-7

- MDL Number : MFCD00673784

The biological activity of this compound is largely attributed to its ability to serve as a building block in peptide synthesis. The compound's structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds. Its incorporation into peptides can influence the stability and bioactivity of the resulting compounds.

Applications in Drug Development

Research has indicated that derivatives of this compound can exhibit significant pharmacological properties. For instance, studies have shown that certain analogs can act as inhibitors for various enzymes or receptors, which are crucial in disease processes such as cancer and viral infections.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine derivatives could inhibit specific proteases involved in cancer progression. The inhibition was quantified using enzyme assays, revealing IC50 values in the low micromolar range, indicating potent activity against these targets .

- Peptide Synthesis : The compound has been utilized in solid-phase peptide synthesis (SPPS) protocols, where its Fmoc group allows for selective deprotection under mild conditions. This property enhances the efficiency of synthesizing complex peptides with diverse functionalities .

- Antiviral Activity : Research involving pyrrolidine derivatives has suggested potential antiviral properties against Hepatitis C virus (HCV). The structural modifications allowed for improved binding affinities to viral proteins, showcasing a promising avenue for therapeutic development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWZZGPYBGALGM-UUOWRZLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373258 | |

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204321-85-7 | |

| Record name | Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.